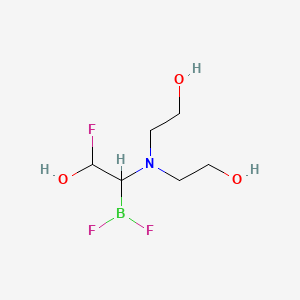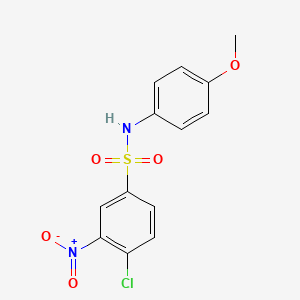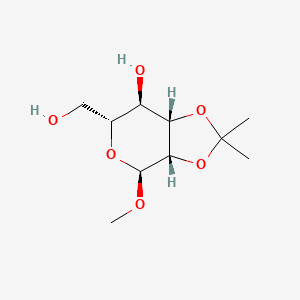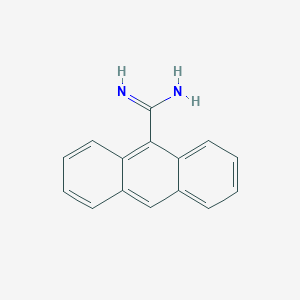
1-甲酰基环丙烷羧酸乙酯
概述
描述
Ethyl 1-formylcyclopropane-1-carboxylate (EFC) is a cyclic ester of formic acid, which is a naturally occurring compound found in a variety of plants and animals. EFC is an important intermediate in the synthesis of several biologically active compounds, including antibiotics, and is also used as a reagent in organic synthesis and as a catalyst in the polymerization of ethylene. The unique properties of EFC make it an attractive material for a variety of applications in the chemical, pharmaceutical, and biotechnological industries.
科学研究应用
C7H10O3 C_7H_{10}O_3 C7H10O3
以及 142.15 的分子量 . 下面是对其科学研究应用的全面分析,每个应用都在其自己的部分中详细说明。有机合成
1-甲酰基环丙烷羧酸乙酯是有机合成中通用的构建模块。其双功能性质,同时具有醛和酯官能团,允许各种合成转化。它可用于合成复杂分子,包括天然产物和药物。 例如,由于甲酰基的存在,它可以进行亲核加成反应,或进行酯水解,然后脱羧生成环丙烷衍生物 .
药物化学
在药物化学中,该化合物作为各种活性药物成分 (API) 合成的前体。其反应性使环丙烷环能够引入药物分子,这可以显着改变其药代动力学和药效学特性。 由于其稳定性和亲脂性,环丙烷部分存在于几种药物中,这可以提高药物吸收和膜渗透性 .
材料科学
该化合物的独特结构在材料科学中很有用,特别是在开发具有特定性能的聚合物方面。例如,由于环丙烷环的应变,它可以掺入聚合物中以增强其刚性和耐用性。 这可以导致产生具有改进的机械强度和化学抗性的材料 .
催化
1-甲酰基环丙烷羧酸乙酯可以在催化中用作配体,与金属形成络合物,可以催化各种化学反应。 环丙烷环可以提供刚性骨架,从而提高催化过程的选择性和效率 .
农药研究
在农药研究中,该化合物可用于合成新型杀虫剂和除草剂。 将环丙烷环引入这些化合物可以导致针对害虫和杂草的新作用方式,这可能有助于开发更有效和环保的农药 .
光电子学
由于其电子特性,1-甲酰基环丙烷羧酸乙酯可用于光电子学领域。它可以作为有机半导体合成的组成部分,而有机半导体用于生产发光二极管 (LED)、太阳能电池和晶体管。 该化合物可以帮助调节这些材料的电子特性,以提高性能 .
神经学和免疫学
使用 1-甲酰基环丙烷羧酸乙酯可以合成的富马酸酯衍生物在神经学和免疫学中得到应用。 它们被用于开发治疗神经系统疾病和免疫系统调节的治疗方法 .
生物纳米技术
最后,在生物纳米技术中,与 1-甲酰基环丙烷羧酸乙酯相关的化合物可用于药物递送系统和组织工程。 其衍生物可以进行功能化以创建用于靶向药物递送的纳米载体,或开发用于组织再生的支架 .
作用机制
Target of Action
This compound is a unique bifunctional compound with both aldehyde and ester functionalities at the same C-1 position in a simple cyclopropane molecule . The specific biological targets of this compound may depend on the context of its use, such as the type of biological system or disease model being studied.
Mode of Action
It’s known that cyclopropane structures, which this compound contains, are highly reactive due to their strained nature . This reactivity might influence how the compound interacts with its targets. More research is needed to fully understand the specific interactions of this compound with its targets.
Biochemical Pathways
It’s known that cyclopropane structures can be involved in various chemical reactions, such as the addition of carbenes to alkenes . The compound’s unique structure might allow it to participate in or influence a variety of biochemical pathways.
属性
IUPAC Name |
ethyl 1-formylcyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-2-10-6(9)7(5-8)3-4-7/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBSBOIAHOITDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433359 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33329-70-3 | |
| Record name | Ethyl 1-formylcyclopropane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00433359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-imidazo[4,5-b]pyrazin-2-amine](/img/structure/B1623760.png)


![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)



![Trihexyl-[(38-trihexylsilyloxy-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaen-38-yl)oxy]silane](/img/structure/B1623773.png)


